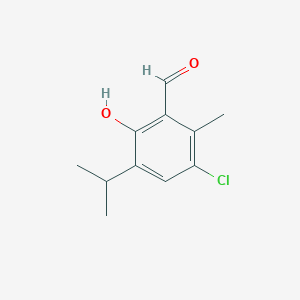![molecular formula C25H26O5 B8584523 (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8584523.png)
(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a phenyl group, a pentenyl chain, an oxo group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the cyclopentafuran core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxy and phenylpent-1-enyl groups: This can be done through a series of substitution and addition reactions.
Oxidation to form the oxo group: This step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification to form the benzoate: This can be achieved by reacting the intermediate with benzoic acid in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Addition: The pentenyl chain can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted phenyl derivatives.
Addition products: Various addition compounds depending on the electrophile or nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic reactions.
Biology
Biochemical Studies: As a probe to study enzyme mechanisms.
Drug Development: As a potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Diagnostic Tools: As a marker for imaging studies.
Industry
Materials Science: As a building block for the synthesis of novel materials.
Polymer Chemistry: As a monomer for the production of specialized polymers.
Mécanisme D'action
The mechanism of action of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The pathways involved could include oxidative stress pathways, inflammatory pathways, or cell cycle regulation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(3-Hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[4-(3-Hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] propionate: Similar structure but with a propionate ester instead of a benzoate ester.
Uniqueness
The uniqueness of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the benzoate ester may also influence its solubility, stability, and interaction with biological targets compared to similar compounds with different ester groups.
Propriétés
Formule moléculaire |
C25H26O5 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[4-(3-hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C25H26O5/c26-19(12-11-17-7-3-1-4-8-17)13-14-20-21-15-24(27)29-23(21)16-22(20)30-25(28)18-9-5-2-6-10-18/h1-10,13-14,19-23,26H,11-12,15-16H2 |
Clé InChI |
GWKXXTFDNXEANF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(CCC4=CC=CC=C4)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(thiazolo[4,5-c]pyridin-2-yl)acetamide](/img/structure/B8584454.png)








![2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B8584544.png)


